![molecular formula C8H9F3N2 B581468 4-(Aminomethyl)-3-(trifluoromethyl)aniline CAS No. 122509-22-2](/img/structure/B581468.png)
4-(Aminomethyl)-3-(trifluoromethyl)aniline
Overview
Description
“4-(Aminomethyl)-3-(trifluoromethyl)aniline” is a compound that contains an aniline group, a trifluoromethyl group, and an aminomethyl group. Anilines are derivatives of ammonia in which one or more hydrogen atoms have been replaced by a phenyl group. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 and consists of a carbon atom linked to three fluorine atoms and connected to the rest of a molecule by a single bond . The aminomethyl group (-CH2NH2) is a functional group that consists of a methyl group attached to an amino group.
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the aminomethyl group onto an aniline molecule. One possible method could involve the reaction of 4-(trifluoromethyl)aniline with a suitable aminomethylating reagent .
Molecular Structure Analysis
The molecular structure of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would consist of a benzene ring (from the aniline group) substituted with a trifluoromethyl group at the 3-position and an aminomethyl group at the 4-position .
Chemical Reactions Analysis
The chemical reactions of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by the presence of the aniline, trifluoromethyl, and aminomethyl groups. The aniline group can undergo reactions typical of aromatic amines, such as electrophilic substitution . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .
Scientific Research Applications
Synthesis of Isoxazoles and Triazines : Trifluoromethyl-substituted anilines, including derivatives of 4-(Aminomethyl)-3-(trifluoromethyl)aniline, have been used to synthesize isoxazoles and 1,3,5-triazines. This demonstrates the compound's utility in creating structurally diverse organic molecules (Strekowski et al., 1995).
Formation of 2-(Trifluoromethyl)quinolines : The compound is instrumental in the formation of 2-(trifluoromethyl)quinolines, showcasing its role in organic synthesis and structural modification of anilines (Keller & Schlosser, 1996).
Spectroscopic Investigation : 4-(Aminomethyl)-3-(trifluoromethyl)aniline has been the subject of spectroscopic studies, including investigations into its vibrational, structural, and electronic properties, demonstrating its importance in molecular and electronic research (Saravanan, Balachandran, & Viswanathan, 2014).
Potential in NLO Materials : This compound and its derivatives have been studied for their potential use in non-linear optical (NLO) materials, indicating its applicability in advanced materials science (Revathi et al., 2017).
Cytotoxicity Studies : Derivatives of 4-(Aminomethyl)-3-(trifluoromethyl)aniline have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting its potential medicinal applications (Reddy et al., 2017).
Detection in Biological Materials : The detection of 4-(Aminomethyl)-3-(trifluoromethyl)aniline in biological materials using various techniques underlines its relevance in forensic and toxicological studies (Shormanov, Andreeva, & Omel'chenko, 2016).
Corrosion Inhibition : A related compound, (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has shown effective corrosion inhibition properties, suggesting possible applications in material protection and engineering (Daoud et al., 2014).
Polymer Synthesis : The compound has been used in the synthesis of polyaniline, a conducting polymer, indicating its role in the development of conductive materials and electronic applications (Dias, Wang, Rajapakse, & Elsenbaumer, 2006).
Mechanism of Action
Target of Action
It is proposed that this compound binds to proteins and other biological molecules, influencing their structure and function .
Mode of Action
The mode of action of 4-(Aminomethyl)-3-(trifluoromethyl)aniline involves binding to its targets, potentially resulting in alterations in the proteins’ activity . This may lead to a range of biochemical and physiological effects.
Biochemical Pathways
Given its proposed interaction with proteins and other biological molecules, it is likely that it influences multiple pathways .
Result of Action
Given its proposed interaction with proteins and other biological molecules, it is likely to have a range of effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
The study and application of “4-(Aminomethyl)-3-(trifluoromethyl)aniline” could be a potential area of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Its unique combination of functional groups could make it a useful building block in the synthesis of complex molecules .
properties
IUPAC Name |
4-(aminomethyl)-3-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7-3-6(13)2-1-5(7)4-12/h1-3H,4,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGJSASELAQLPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-3-(trifluoromethyl)aniline |
Synthesis routes and methods
Procedure details
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